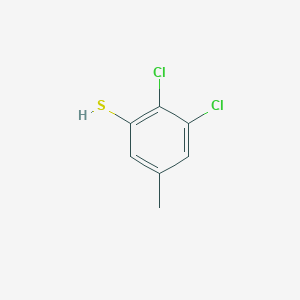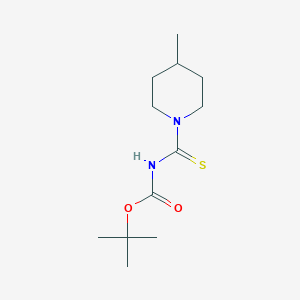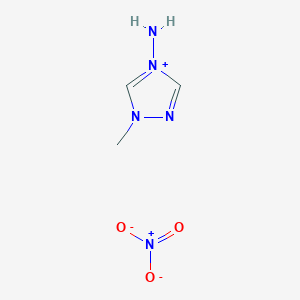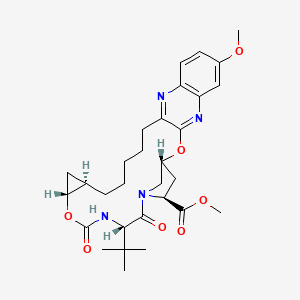
2,3-Dichloro-5-methylthiophenol
Übersicht
Beschreibung
2,3-Dichloro-5-methylthiophenol, or 2,3-DCMTP, is an organosulfur compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile reagent that can be used for a variety of purposes, including synthesis, purification, and analysis of organic compounds. In addition, it has been used in the study of biochemical and physiological processes and has been studied for its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
2,3-DCMTP has a wide range of applications in scientific research, including the synthesis of organic compounds, purification of organic compounds, and analysis of organic compounds. It has also been used in the study of biochemical and physiological processes and has been studied for its potential therapeutic applications. 2,3-DCMTP has been used to study the effects of oxidative stress on cell signaling pathways and has been used to study the effects of oxidative stress on the expression of genes involved in cell death and survival. In addition, it has been used to investigate the mechanisms of action of drugs and to study the metabolism of drugs.
Wirkmechanismus
2,3-DCMTP is an organosulfur compound that acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It has been shown to inhibit the activity of enzymes involved in the oxidation of lipids, proteins, and nucleic acids, and to inhibit the formation of reactive oxygen species. In addition, 2,3-DCMTP has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
Biochemische Und Physiologische Effekte
2,3-DCMTP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In addition, 2,3-DCMTP has been shown to have neuroprotective effects, as well as protective effects against oxidative stress-induced damage to cells. Furthermore, 2,3-DCMTP has been shown to have protective effects against the development of cancer, as well as protective effects against the progression of Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-DCMTP has a number of advantages and limitations for lab experiments. One of its advantages is that it is relatively easy to synthesize and can be stored for long periods of time without significant degradation. In addition, it is relatively non-toxic and has a low risk of causing adverse reactions in laboratory animals. One of its limitations is that it is not very soluble in water, so it may be difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of 2,3-DCMTP are vast and the possibilities for future research are numerous. Some potential future directions for research include further investigation into its anti-inflammatory, anti-oxidant, and anti-apoptotic effects; further investigation into its neuroprotective effects; further investigation into its protective effects against oxidative stress-induced damage to cells; further investigation into its protective effects against the development of cancer; and further investigation into its protective effects against the progression of Alzheimer’s disease. In addition, further research into the synthesis and purification of 2,3-DCMTP, as well as its potential applications in drug design and development, may also be beneficial.
Eigenschaften
IUPAC Name |
2,3-dichloro-5-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNCMTVSFCRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-methylthiophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)
![3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1458712.png)

![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)
![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)








